molecular formula C11H8ClNO3 B15195235 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one CAS No. 91182-90-0

9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one

Katalognummer: B15195235
CAS-Nummer: 91182-90-0
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: BJJIPLSVSQAUCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one is a heterocyclic compound that belongs to the class of chromeno-oxazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base to form the intermediate, which then undergoes cyclization with an amine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one include other chromeno-oxazines and related heterocycles. These compounds share structural similarities but may differ in their substituents and biological activities. For example, chromeno[2,3-b]pyridine derivatives have been studied for their anti-inflammatory and anti-cancer properties . The uniqueness of this compound lies in its specific chloro substitution, which can influence its reactivity and biological activity.

Eigenschaften

CAS-Nummer

91182-90-0

Molekularformel

C11H8ClNO3

Molekulargewicht

237.64 g/mol

IUPAC-Name

9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one

InChI

InChI=1S/C11H8ClNO3/c12-6-1-2-8-7(5-6)9-10(11(14)16-8)15-4-3-13-9/h1-2,5,13H,3-4H2

InChI-Schlüssel

BJJIPLSVSQAUCB-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(N1)C3=C(C=CC(=C3)Cl)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.